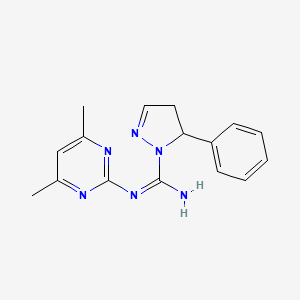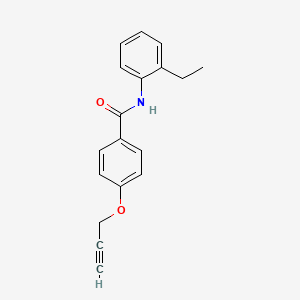![molecular formula C14H14N2O2S B5432246 N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5432246.png)
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound targets the B-cell receptor signaling pathway, which is essential for the survival of certain types of cancer cells. By inhibiting this pathway, this compound can induce apoptosis (cell death) in cancer cells, leading to their eventual elimination.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival. These effects make this compound a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor, meaning that it targets specific signaling pathways without affecting other cellular processes. This compound is also relatively easy to synthesize and purify, making it suitable for use in large-scale experiments. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not yet been extensively studied in humans, so its safety profile is not well understood.
Direcciones Futuras
There are several future directions for the study of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide. One potential area of research is the development of new cancer therapies that incorporate this compound. This compound has shown promising results in preclinical studies, and may be effective against a wide range of cancer types. Another area of research is the study of this compound's mechanism of action. By understanding how this compound works, researchers may be able to identify new targets for cancer therapy. Finally, the safety and efficacy of this compound in humans needs to be further studied in clinical trials, which will be an important step in the development of new cancer treatments.
Métodos De Síntesis
The synthesis of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-methylacetanilide with thionyl chloride to form 4-methylthiophenol. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other cancer treatments. This compound has also been shown to be effective against cancer cells that are resistant to other treatments, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(2-acetamido-4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-11(12(8-9)15-10(2)17)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIDLGSIMATSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS*,8aR*)-6-[(2-methyl-1H-imidazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432173.png)
![3-(2-{[1-(hydroxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432184.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5432192.png)



![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5432215.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5432218.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5432223.png)
![8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5432224.png)
![7-acetyl-6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5432227.png)
![ethyl 4-{[(cyclopentylamino)carbonyl]amino}benzoate](/img/structure/B5432238.png)
![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5432242.png)